2,3-Quinoxalinedithiol

Description

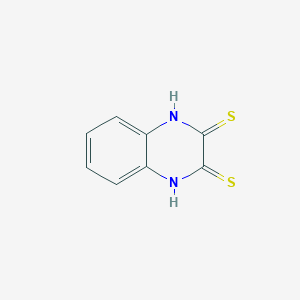

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydroquinoxaline-2,3-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBUDXNMBTUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)C(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061613 | |

| Record name | 2,3-Quinoxalinedithione, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown solid; [MSDSonline] | |

| Record name | 2,3-Quinoxalinedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1199-03-7 | |

| Record name | 2,3-Dimercaptoquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Quinoxalinedithione, 1,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-QUINOXALINEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-QUINOXALINEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-QUINOXALINEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Quinoxalinedithione, 1,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Quinoxalinedithione, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-2,3-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Quinoxalinedithiol

This guide provides a comprehensive overview of the core chemical properties of 2,3-quinoxalinedithiol, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, coordination chemistry, and diverse applications of this important molecule, grounding all claims in authoritative sources.

Introduction: The Versatile Nature of this compound

This compound, an aromatic ortho-arene dithiol, is a significant compound in various chemical disciplines. Its structure, featuring a quinoxaline core functionalized with two thiol groups, imparts a rich and complex chemical character. This dithiol is particularly renowned for its exceptional ability to act as a ligand, coordinating with a wide range of transition metals to form stable complexes.[1][2] These metal complexes are pivotal as building blocks for advanced materials with interesting conducting and magnetic properties.[1] The unique electronic properties and reactivity of this compound have also led to its application in analytical chemistry and have sparked interest in its potential within medicinal chemistry and drug development.[3] This guide will explore the fundamental chemical properties that underpin these applications, providing a robust technical resource for scientists working with this compound.

Synthesis of this compound: A Step-by-Step Protocol

The most common and reliable synthesis of this compound is a multi-step process that begins with the condensation of o-phenylenediamine and oxalic acid.[1] This is followed by chlorination and subsequent nucleophilic substitution with thiourea.[1] The rationale for this synthetic route lies in the stepwise construction of the quinoxaline ring system and the subsequent introduction of the dithiol functionality.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Session 1: Preparation of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione [1]

-

In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in an aqueous solution of 4 N HCl (44 mL).

-

Heat the mixture to reflux using a heating mantle for 15 minutes.

-

Cool the mixture until a precipitate forms.

-

Filter the precipitate under vacuum and wash it with cold water.

-

Dry the product under vacuum. The average yield for this step is typically 65-70%.[4]

Session 2: Preparation of 2,3-Dichloroquinoxaline [1]

-

In a fume hood, quickly grind together 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and phosphorus pentachloride (PCl₅, 12.7 g, 60.9 mmol) using a pestle and mortar. Note: PCl₅ is extremely sensitive to moisture and should be handled rapidly.[4]

-

Transfer the mixture to a 250 mL round-bottom flask fitted with a water-cooled condenser and a CaCl₂ drying tube.

-

Heat the mixture in an oil bath to 160 °C for two hours. The reactants will melt and the reaction will commence.

-

Allow the mixture to cool to room temperature.

-

Carefully pour the mixture over crushed ice (approximately 200 g) to quench the excess PCl₅.

-

Filter the product under vacuum, wash it thoroughly with water, and dry it under vacuum. The average yield for this reaction is 85-90%.[4]

Session 3: Synthesis of this compound [1]

-

In a 500 mL round-bottom flask, prepare a solution of 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in ethanol (125 mL).

-

Reflux the solution in a water bath for 2 hours. The nucleophilic sulfur atom of thiourea attacks the electron-deficient carbon atoms of the pyrazine ring in an aromatic nucleophilic substitution reaction.[1] The nitrogen atoms in the pyrazine ring enhance its reactivity towards this substitution.[1]

-

Remove the heat source and cool the flask in an ice bath.

-

Slowly add an aqueous solution of 1.6 M NaOH (250 mL) dropwise.

-

Reflux the mixture for an additional hour. The basic conditions facilitate the hydrolysis of the intermediate to form the dithiolate salt.

-

Gravity filter the hot solution using a pleated paper filter.

-

To the filtered solution, slowly add glacial acetic acid until the pH is neutral. This protonates the dithiolate, causing the product to precipitate.

-

Cool the solution, filter the brownish-orange precipitate under vacuum, and wash it with water. The average yield is 80-85%.[4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂S₂ | [5] |

| Molecular Weight | 194.3 g/mol | [5] |

| Appearance | Brownish-orange solid | [1] |

| Melting Point | 343-345 °C | [4] |

| Solubility | Less soluble in most common solvents. Soluble in alkaline solutions. | [4][6] |

Tautomerism: The Thione-Thiol Equilibrium

An important characteristic of this compound is its existence in a tautomeric equilibrium between the dithiol and the dithione forms.[4] Spectroscopic evidence suggests that the dithione form is the more stable tautomer.[4] This stability is attributed to the formation of a conjugated system within the quinoxaline ring. The purification of this compound is based on its acidic properties, where it dissolves in aqueous sodium hydroxide to form the water-soluble dithiolate salt and is then reprecipitated upon acidification.[4]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. isca.in [isca.in]

- 3. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound | C8H6N2S2 | CID 2735127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1199-03-7 [chemicalbook.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 2,3-Quinoxalinedithiol (CAS: 1199-03-7)

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic compound in materials science and pharmaceutical development. We will move beyond simple data recitation to offer a foundational understanding of its synthesis, properties, and applications, grounded in established chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive and practical understanding of this versatile molecule.

Introduction to this compound: A Privileged Scaffold

This compound (CAS No. 1199-03-7) is an aromatic ortho-dithiol belonging to the quinoxaline family of nitrogen-containing heterocycles.[1] The quinoxaline core, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[2][3][4][5] This designation stems from its frequent appearance in compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][6][7]

The defining feature of this compound is the presence of two thiol (-SH) groups at the 2 and 3 positions of the quinoxaline ring. These functional groups are highly reactive and impart unique characteristics to the molecule. It is primarily utilized as a sophisticated ligand capable of coordinating with transition metals to form metallic complexes, which are crucial building blocks for advanced conducting and magnetic molecular materials.[1] Furthermore, its role as a synthetic intermediate is critical for the functionalization and development of novel therapeutic agents.[6]

The molecule exists in a tautomeric equilibrium between the dithiol form and the more stable 1,4-dihydroquinoxaline-2,3-dithione form.[8][9] This dynamic is fundamental to its reactivity and purification.

Caption: Tautomeric equilibrium of this compound.[9]

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is the cornerstone of its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1199-03-7 | [8][10] |

| Molecular Formula | C₈H₆N₂S₂ | [8] |

| Molecular Weight | 194.3 g/mol | [8] |

| Physical Description | Brownish-orange or brown solid | [1][8] |

| Melting Point | >340 °C (decomposes) | [9] |

| IUPAC Name | 1,4-dihydroquinoxaline-2,3-dithione | [8] |

| Synonyms | 2,3-Dimercaptoquinoxaline, Quinoxaline-2,3-dithiol | [8] |

Spectroscopic data is essential for structural confirmation. PubChem provides comprehensive spectral information, including GC-MS and FTIR data, which are invaluable for verifying the identity and purity of synthesized or purchased material.[8]

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of this compound is a three-step process starting from o-phenylenediamine and oxalic acid.[1] This route is well-documented and provides consistently high yields, making it suitable for laboratory-scale production.[9]

Caption: Purification workflow based on acid-base properties. [9]

Applications in Research and Development

The utility of this compound is primarily driven by its dithiol functionality and the inherent biological relevance of the quinoxaline scaffold.

Coordination Chemistry and Materials Science

As an aromatic dithiol, it is an excellent chelating ligand for a variety of transition metals, including Ni²⁺, Pb²⁺, Cd²⁺, Ag⁺, and Bi³⁺. [1][10]The resulting metal complexes are of significant interest in the field of materials science as they can serve as building blocks for creating molecular materials with unique conductive and magnetic properties. [1]

Drug Discovery and Development

The quinoxaline scaffold is a cornerstone in modern pharmaceutical development. [6]Its derivatives have demonstrated a remarkable range of biological activities.

-

Synthetic Intermediate: The true power of this molecule in drug discovery lies in its role as a versatile intermediate. Its precursor, 2,3-dichloroquinoxaline, is a key starting material for generating large libraries of candidate compounds. [6]Chemists can perform selective nucleophilic substitutions or cross-coupling reactions on the dichloro- intermediate to introduce diverse functional groups, rapidly building molecular complexity to explore structure-activity relationships (SAR). [3][6]* Pharmacological Potential: Numerous studies have highlighted the potential of quinoxaline derivatives as anticancer, antibacterial, and antiviral agents. [2][3][7]The ability to readily modify the quinoxaline core allows for the fine-tuning of pharmacological properties to enhance potency and selectivity for biological targets. [4]

Safety and Handling

Proper handling and storage are paramount to ensure laboratory safety.

-

General Handling: Use with adequate ventilation, preferably within a chemical fume hood, to minimize inhalation exposure. [11]Minimize dust generation and accumulation. [11]Avoid contact with eyes, skin, and clothing. [11]* Personal Protective Equipment (PPE):

-

Eyes: Wear appropriate chemical safety goggles or eyeglasses as described by OSHA or European Standard EN166. [11] * Skin: Wear appropriate protective gloves to prevent skin exposure. [11] * Clothing: Wear protective clothing to minimize skin contact. [11]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use. [11]* First Aid:

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid. [11] * Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid. [11] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical aid.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek medical aid. [11]

-

References

- Material Safety Data Sheet - this compound. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLqOtavyphrmyYIuF_jLEoqeRTZMmDamI6wu9NSkkuJmDcgk2Qssa8OJw1j22V1aDI6mTp9yYh0p-Uq5t4JnTJWcHyRKyA05BzKYWCXdTHq4EAADjVzx9Xegzv9Z8-Jh5ZSRrRpejSxcsTEflG]

- Synthesis of this compound. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbnK3deKjA6XQan2zxSoFZ52vpMzuJX-_kM-rCpEqQG0ynvY2iBlfaNEoKJ_HhTMiqpZwyYdbJwdOJuWGs3i4_8wdauD2MGFDjNk2SDtNyUR1yDydxAD7wuMmUl4P2QS-FnzmoW6K2V6bUNtY1UsHWUUuihdFKO2P_us1v2NqfYhvlS9c9iWQ_pL9bRde9s_vCrKujz3Zh_vsf5Qkk]

- This compound (CID 2735127). PubChem, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGipmYcIcOTjwB4n3LPBf6Iq6wc3aRIommX7lkP4iqUQrb2XLD-g-k602GUIxzI90TkBhbI2KalqIiic3E13gDXKQoPPTJZuJS-ylTkRsAa4_l5jwXNViR63msZqjYJFFXjm12sl7VizXQTvA_sUZg-rT_kk4l5qZctEvs=]

- Synthesis of this compound (Supplementary Information). The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFowLIDcW0P1jZrzKoDgVSeocTe0V-_lIiGIKZF4XGA2NGdR5NUowf6AnNc8pfyj3eN-Y3F5K5L30sq7_LxeViEOu1f-n9aHkt3y9IfXFhVGMTjkX3d5tjTh0T3YJwXYzYEXOHuKwRvXOM43aTFUbVUlmKTvrTJaUlpbjP36PiQ3LTPVsLZ9FwkjG8nZWKPNPqDPA==]

- This compound (CAS 1199-03-7). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkpDP2DOM_GRRoLcJrnfTaEA9ijrvJ3dmvn2a6igCzo5f9sVE4f4K8LyzVdgBSsWwkivY_Jk7g9g8yGECIg5ort5Y-yypHQH5oaBKg4kVg-qpJ4tygvcihmT0rcGm10Lyy06xMjMj1u9w-mp6WJzfz5v7NoBPl0H6xXUL3zXQEjA==]

- Applications of 2,3-Dichloroquinoxaline in Pharmaceutical Development. [Source not formally named, content available at provided URL]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt--DLnPFFziffHix-X4lGAEFeW1XhjZrsoxmhUj4hhVDOK7nSgZMJeLaCp1olmJ5BMpjB5XmxN7r12S0dhtHTmD9Vygx_4PBu03Qe5lYqFGWt8BivDTUfEXIZypbRQNKzX3f-7cxyMbwakA1UU-7tV407VYxnNG7o8YxyaFOjCuqDkF2oCzpo-J2OY_5t7ao2cm7GfP8zxJqmN64usZOYknp167Ih01rLWdtO2a4-8vs4UZ1bLyTAhQ==]

- Plausible mechanism for the formation of quinoxaline. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6FtgTZfx60RW1L1kxXYR_CuOdHWnPkil3Luk07ztBgM_3ygi-gdRmb3gHDm4Baxpzj5TWuxQQCB-EbGHgbAeSwSVeQBUr0BgQm_HdC56blJVrq1lCjROpeOseC6uvI2fj7_BJrxPClyxcpDh7jFqHcpuExa4x8O25h-YwA9RXBzDMCgv1YrrMCRhdj_f1DClw0cSAk4idR_16oMD3_FgD2FY=]

- Quinoxalinone as a Privileged Platform in Drug Development. PubMed, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvlrbQl4obCJYJxauYvMC66Ip3I_pkrc8WB1rTt9-ZMrbCWPWnl0rInPIWMZYXFYOgW7zozbYAd4fhJuEHWIBffz4ipmb9tMCqF8JVAp9B96Dsz1scWhKOaW-evzZDsNgPElwk]

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkf7ybKxkuKH2AQ8zzWJu790A7rRfbHdtOKAYmo0m3QQYgwgSADK0I0VsFIzCQXE1a3qHx799Cp_y__WjEdtEBzghdqF16bR0ycx1SQ3HWiBWOh_ZJOE-76S9FAPNwcidhNjM=]

- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsIvn5kHTyy7xiNZaFOcExrOXiYyENAaZdCXlBDcHl9vibB514JctHoO8Q_DAKQlQ7CeDYXKhu-zNKAwSy4-bhKgilJyuDe_ztu1sE-zsQaX_x7pSgdz1kheB1j8IcErLtFJZL]

- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGzMXPUPY3vlR61UIMlzIiTOHmw31mBbWW0-bij07S-2vYlJcYZI9NcdJaSrfWvqbB8-t9zDFqcfVr3iXel8NpRJAiKuULTZfUa6ULTnuW6grgtwHIHMrFH9dNpdfrflrSDRmEVkyh-U5396yNVxd40pnHuN3kutXpvmvzwVf5GmytsgaRr9cEWi-jAAAeaXwph081v4vTSEuI_Bb_pbCgrfl9XbM8ood4Gx2VT9VE0ornddYzw0ipYC2kGDK93oEUuAc=]

- Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as... [Source not formally named, content available at provided URL]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXrzUsQVQBNVYYr430UhVVbTPhmSsBwNY1GcnDfpB1pzctUZhQcHRJPAPV1w3Ed56JIcZun1tW7SEAYRWwvs5M00Z2vNCsG__4nAWRP7dMyysnbdD3kM-XNoocyod4A3f_Q3IrzBXPBDoc6uCQMyEKUdGikSq7yYQSw7R7ctmCzrvKh4KyyQ==]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C8H6N2S2 | CID 2735127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. This compound | 1199-03-7 [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Strategic Importance of 2,3-Quinoxalinedithiol

An In-depth Technical Guide to the Synthesis of 2,3-Quinoxalinedithiol

This compound is an aromatic ortho-dithiol that serves as a pivotal building block in supramolecular and materials chemistry. Its primary value lies in its function as a bidentate ligand, capable of coordinating with a variety of transition metals.[1] These resulting metallic complexes are instrumental in the development of advanced molecular materials exhibiting conductive and magnetic properties.[1] The synthesis of this quinoxaline derivative is a foundational process for researchers in these fields, demanding a robust and reproducible methodology.

This guide provides a comprehensive overview of the most common and reliable synthetic pathway to this compound, beginning from readily available starting materials. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and address critical safety and handling considerations. The narrative is designed to impart not just the procedural steps but the chemical logic that informs them, ensuring a deep and actionable understanding for researchers and drug development professionals.

The Principal Synthetic Pathway: A Three-Step Approach

The most established route to this compound is a three-step sequence that begins with the formation of the core quinoxaline ring system, followed by functional group transformations to install the desired dithiol moieties. This method is favored for its reliability and the high purity of the resulting intermediates and final product.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione

The journey begins with the construction of the heterocyclic scaffold via the condensation of an aromatic diamine with a 1,2-dicarbonyl compound.[1][2][3] This classic cyclocondensation reaction is a cornerstone of quinoxaline chemistry.[2][4][5]

Causality and Mechanism: The reaction involves the condensation of o-phenylenediamine with oxalic acid. The acidic conditions (provided by HCl) protonate the carbonyl oxygen of oxalic acid, increasing its electrophilicity. The nucleophilic amine groups of o-phenylenediamine then attack the carbonyl carbons, leading to the formation of a di-amide intermediate which cyclizes to form 1,2,3,4-tetrahydroquinoxaline-2,3-dione. This product exists in a tautomeric equilibrium with its enol form, 2,3-dihydroxyquinoxaline.[1][6][7]

Caption: Workflow for the synthesis of the quinoxaline-2,3-dione intermediate.

Experimental Protocol: Preparation of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione [1]

-

In a 250 mL round-bottom flask, combine o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol).

-

Add an aqueous solution of 4 N HCl (44 mL) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 15 minutes.

-

Remove the heat source and allow the mixture to cool. A precipitate will form.

-

Filter the precipitate under vacuum and wash thoroughly with cold water.

-

Dry the product under vacuum to yield 1,2,3,4-tetrahydroquinoxaline-2,3-dione as a solid.

Step 2: Synthesis of 2,3-Dichloroquinoxaline

To facilitate the introduction of the sulfur nucleophiles, the keto/enol groups of the intermediate are converted into more reactive leaving groups. Chlorination is the standard method to achieve this transformation.

Causality and Mechanism: The 1,2,3,4-tetrahydroquinoxaline-2,3-dione is treated with phosphorus pentachloride (PCl₅). The PCl₅ acts as a potent chlorinating agent, replacing the hydroxyl groups of the enol tautomer (or the carbonyl oxygen via a more complex mechanism for the keto tautomer) with chlorine atoms. This reaction is typically performed neat at high temperatures. The resulting 2,3-dichloroquinoxaline is a key intermediate, as the chloro groups are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions.[1]

Caption: Workflow for the chlorination of the quinoxaline-2,3-dione intermediate.

Experimental Protocol: Preparation of 2,3-Dichloroquinoxaline [1]

-

Caution: This step must be performed in a well-ventilated fume hood. PCl₅ is highly corrosive and reacts violently with water.

-

In a mortar, quickly and thoroughly grind together 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and phosphorus pentachloride (12.7 g, 60.9 mmol).

-

Transfer the mixture to a 250 mL round-bottom flask fitted with a condenser and a CaCl₂ drying tube.

-

Heat the flask in an oil bath to 160 °C. The reactants will melt and the reaction will commence. Maintain this temperature for 2 hours.

-

Allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture over approximately 200 g of crushed ice to quench the excess PCl₅.

-

Filter the resulting solid product under vacuum, wash it thoroughly with water, and dry under vacuum.

Step 3: Synthesis of this compound

The final step involves the displacement of the chloro substituents with thiol groups. This is achieved through a nucleophilic aromatic substitution reaction followed by hydrolysis.

Causality and Mechanism: The synthesis of the final product is accomplished via an aromatic nucleophilic substitution reaction.[1] The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the chlorine-bearing carbons sufficiently electrophilic to be attacked by a nucleophile.[1] Thiourea serves as an excellent and odorless sulfur nucleophile. The sulfur atom of thiourea attacks the carbon, displacing the chloride ion. This occurs for both chloro positions. The resulting intermediate is then hydrolyzed under basic conditions (NaOH), which cleaves the isothiouronium salt to reveal the thiolates. Finally, acidification of the solution with acetic acid protonates the thiolates, causing the desired this compound to precipitate out of the aqueous solution.[1][8] This acid/base workup is a critical purification step, as it separates the product from non-acidic impurities.[8]

Experimental Protocol: Preparation of this compound [1][8]

-

In a 500 mL round-bottom flask, dissolve 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in ethanol (125 mL).

-

Reflux the solution in a water bath for 2 hours.

-

Remove the heat source and cool the flask in an ice bath.

-

Slowly add a 1.6 M aqueous solution of NaOH (250 mL) to the cooled mixture.

-

Return the flask to the heat source and reflux for an additional hour.

-

Gravity filter the hot solution using a pleated paper filter to remove any insoluble byproducts.

-

To the clear filtrate, slowly add glacial acetic acid while stirring until the pH is neutral.

-

Cool the mixture to induce precipitation. A brownish-orange solid will form.

-

Filter the precipitate under vacuum and wash thoroughly with water.

-

Dry the product to obtain this compound. The average yield is typically in the range of 80-85%.[8]

Caption: The complete three-step synthesis pathway for this compound.

Alternative Thionation Strategies

While the multi-step pathway via 2,3-dichloroquinoxaline is robust, it is worth noting that direct thionation of carbonyls is a common strategy in organic synthesis. Reagents like Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent are powerful thionating agents used to convert C=O bonds to C=S bonds.[9][10][11][12]

-

Phosphorus Pentasulfide (P₄S₁₀): This is one of the oldest and most fundamental thionating agents.[12] It typically requires high temperatures and can lead to side products, making purification challenging.[10]

-

Lawesson's Reagent: This reagent is generally milder and more soluble in organic solvents than P₄S₁₀, allowing for reactions at lower temperatures and often resulting in cleaner products and higher yields.[10][13] The mechanism involves the formation of a transient, reactive dithiophosphine ylide which reacts with the carbonyl group.[10][11]

Applying these reagents directly to 1,2,3,4-tetrahydroquinoxaline-2,3-dione could theoretically provide a more direct route to the final product. However, the stepwise chlorination-substitution pathway often provides better control and higher purity, which is critical for materials science applications.

Data Presentation: Properties of Key Compounds

Proper characterization of intermediates and the final product is essential for validating the success of the synthesis.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102 - 104 |

| Oxalic Acid Dihydrate | C₂H₂O₄·2H₂O | 126.07 | 101 - 102 |

| 1,2,3,4-Tetrahydroquinoxaline-2,3-dione | C₈H₆N₂O₂ | 162.15 | >300 (decomposes)[6] |

| 2,3-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | 151 - 154 |

| This compound | C₈H₆N₂S₂ | 194.30[14] | ~345[8] |

Spectroscopic Notes:

-

¹H NMR of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione (in DMSO-d₆): A broad signal for the N-H protons is typically observed around δ 12 ppm.[8]

-

¹H NMR of this compound (in DMSO-d₆): A characteristic signal for the S-H proton can be observed at a significantly downfield shift, around δ 14 ppm.[8]

Safety and Handling: A Self-Validating System

Ensuring safety is paramount. The protocols described integrate safety by design, but explicit awareness of the hazards is crucial.

-

Phosphorus Pentachloride (PCl₅) and Pentasulfide (P₄S₁₀):

-

Hazard: PCl₅ is highly corrosive. Both PCl₅ and P₄S₁₀ react violently with water. P₄S₁₀ is a flammable solid and its contact with water or moisture releases highly toxic and flammable hydrogen sulfide (H₂S) gas.[15][16][17]

-

Handling: Always handle these reagents in a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[15][17] Ensure all glassware is scrupulously dry and perform reactions under an inert atmosphere or with a drying tube.[1] Avoid any contact with water or moisture.[15][16]

-

Spills: For spills, do not use water. Cover with a dry absorbent material like sand or soda ash, and collect in a sealed container for hazardous waste disposal.[17]

-

-

Thiols and Malodorous Compounds:

-

Hazard: While this compound is reported to be less pungent than many simple thiols, thiols as a class are known for their strong, unpleasant odors.[8][18] The human nose can detect them at extremely low concentrations.[18]

-

Handling: Conduct all work with thiols in a fume hood to contain odors.

-

Waste Disposal: To neutralize residual thiol odors on glassware or in waste, an oxidizing bleach solution should be used.[18][19] All disposable items (gloves, paper towels) that come into contact with thiols should be sealed in a plastic bag and disposed of as hazardous chemical waste.[19]

-

Conclusion

The synthesis of this compound via the three-step sequence of cyclocondensation, chlorination, and nucleophilic substitution represents a highly effective and reproducible method for accessing this valuable ligand. By understanding the chemical principles behind each transformation—from the initial ring formation to the crucial acid-base purification of the final product—researchers can confidently execute this synthesis. Adherence to the detailed protocols and stringent safety measures outlined in this guide will ensure the successful and safe preparation of this compound, paving the way for its application in the synthesis of novel functional materials.

References

- Synthesis of this compound. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

- Synthesis of this compound. (n.d.). Royal Society of Chemistry.

- Validation of reaction products from Diethyl oxalate using analytical techniques. (n.d.). Benchchem.

- Troubleshooting Low Yields in Diethyl Oxalate Medi

- Stench Chemicals (thiols) SOP. (n.d.). University of Minnesota.

- Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). (2025).

- Phosphorus pentasulfide - Safety D

- Phosphorus Pentasulfide Safety D

- Lawesson's Reagent. (n.d.). Organic Chemistry Portal.

- This compound. (n.d.).

- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 7006.

- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.

- This compound. (n.d.). ChemicalBook.

- Thionation of amides using Lawessons reagent. (n.d.). ChemSpider Synthetic Pages.

- Mechanism of the thionation reaction using Lawesson's reagent. (n.d.).

- SOP for Stench Chemicals. (2015). Columbia University Research.

- A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. (2017).

- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (n.d.). IJISET.

- Phosphorus Pentasulfide Hazard Summary. (n.d.). New Jersey Department of Health.

- The reaction of o-phenylenediamine with ethoxymethylene compounds and arom

- Synthetic Scheme for preparation of P4S10 and DTPAs with alcohols. (n.d.).

- 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. (n.d.). Pharmacy Infoline.

- Reaction of amines with diethyl oxal

- Reaction of o-phenylenediamine with organic acids. (n.d.).

- A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. (n.d.). Benchchem.

- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of 2,3 diphenyl quinoxaline. (2022). YouTube.

- 2,3-Dihydroxyquinoxaline. (n.d.).

- Phosphorus Pentasulfide in Heterocycle Synthesis. (n.d.).

- 2,3-Dihydroxyquinoxaline. (n.d.). Sigma-Aldrich.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry, 5(1), 14-56.

- A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (n.d.).

- A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2024). Canadian Journal of Chemistry.

- Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central.

- Substitution of 2,3-dihydroxyquinoxaline and its 1,4-dimethyl derivative. (1962). Journal of the Chemical Society.

- Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. (2021). YouTube.

- Characteristic Tautomerism and Isomerization in the Quinoxaline Chemistry. (n.d.).

- Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2011).

- Tautomerism of β-Diketones and β-Thioxoketones. (2023). Molecules, 28(3), 1234.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 5. youtube.com [youtube.com]

- 6. 2,3-Dihydroxyquinoxaline | C8H6N2O2 | CID 27491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. rsc.org [rsc.org]

- 9. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lawesson's Reagent [organic-chemistry.org]

- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. This compound | C8H6N2S2 | CID 2735127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. opcw.org [opcw.org]

- 16. chemtradelogistics.com [chemtradelogistics.com]

- 17. nj.gov [nj.gov]

- 18. faculty.washington.edu [faculty.washington.edu]

- 19. research.columbia.edu [research.columbia.edu]

Physical and chemical properties of 2,3-Quinoxalinedithiol

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Quinoxalinedithiol

Executive Summary

This compound, also known by its more stable tautomeric name 1,4-dihydroquinoxaline-2,3-dithione, is a heterocyclic aromatic dithiol of significant interest in coordination chemistry, materials science, and analytical chemistry. Its robust structure, featuring a quinoxaline core functionalized with two thiol groups, imparts a unique set of properties. The most critical of these are its existence in a thione-thiol tautomeric equilibrium and its exceptional ability to act as a chelating ligand for a wide array of transition metals.[1] These characteristics make it a valuable building block for creating conductive and magnetic molecular materials.[1] This guide provides a comprehensive analysis of its synthesis, purification, structural characteristics, physicochemical properties, and core applications, offering field-proven insights for researchers and development professionals.

Molecular Structure and Tautomerism

The molecular identity of this compound is best understood through its tautomeric nature. While often named as a dithiol, it predominantly exists in the more thermodynamically stable dithione form.[2] This equilibrium is fundamental to its chemical behavior, influencing its acidity, solubility, and reactivity.

The IUPAC name for the dominant tautomer is 1,4-dihydroquinoxaline-2,3-dithione .[3] The equilibrium involves the migration of protons from the sulfur atoms to the nitrogen atoms of the pyrazine ring. This thione-thiol tautomerism explains why the compound is less acidic than typical thiols and possesses limited solubility in many organic solvents.[2]

Caption: Thione-thiol tautomerism of this compound.

Synthesis and Purification

The synthesis of this compound is a well-established three-step process commencing from commercially available precursors.[1] The overall pathway is valued for its reliability and high yields.

Caption: Three-step synthesis workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione (Intermediate 1)

-

In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in 44 mL of an aqueous 4 N HCl solution.[1]

-

Heat the mixture to reflux using a heating mantle for 15 minutes. The reaction involves a cyclic condensation between the diamine and the dicarbonyl compound.[1]

-

Cool the reaction mixture until a precipitate forms.

-

Filter the precipitate under vacuum and wash thoroughly with cold water.

-

Dry the product under vacuum. The expected yield is typically 65-70%.[2]

Protocol 2: Synthesis of 2,3-Dichloroquinoxaline (Intermediate 2)

-

In a fume hood, quickly grind together 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and phosphorus pentachloride (PCl₅, 12.7 g, 60.9 mmol) using a mortar and pestle. Causality: PCl₅ is a powerful chlorinating agent that replaces the hydroxyl groups of the enol tautomer with chlorine atoms.[1]

-

Transfer the mixture to a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube to protect the reaction from atmospheric moisture.[2]

-

Heat the mixture in an oil bath to 160°C for 2 hours. The reactants will melt and the reaction will commence.[1]

-

Allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture over approximately 200 g of crushed ice to quench the reaction and hydrolyze excess PCl₅.

-

Filter the resulting precipitate, wash with water, and dry. The expected yield is typically 85-90%.[2]

Protocol 3: Synthesis of this compound (Final Product)

-

In a 500 mL round-bottom flask, prepare a solution of 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in 125 mL of ethanol.[1]

-

Reflux the solution in a water bath for 2 hours. Causality: The sulfur atom of thiourea acts as a potent nucleophile, displacing the chlorine atoms via an aromatic nucleophilic substitution mechanism. The electron-withdrawing nitrogen atoms in the pyrazine ring activate the carbon atoms for this attack.[1]

-

Cool the flask in an ice bath and slowly add 250 mL of a 1.6 M aqueous sodium hydroxide solution.

-

Reflux the mixture for an additional hour. The basic conditions facilitate the hydrolysis of the intermediate and formation of the dithiolate salt.[1][2]

-

Gravity filter the hot solution using a pleated paper filter to remove any insoluble impurities.

-

To the filtrate, slowly add glacial acetic acid until the pH is neutral. This protonates the dithiolate, causing the product to precipitate.[1]

-

Cool the mixture, filter the brownish-orange precipitate under vacuum, and wash with water. The expected yield is 80-85%.[2]

Purification via Acid-Base Extraction

A key feature of this compound is its acidic nature, which provides a straightforward method for purification. The dithiol is insoluble in water but dissolves in aqueous alkali (like NaOH) to form a water-soluble disodium salt.[2][4]

-

Dissolve the crude product in a minimum amount of aqueous NaOH.

-

Filter the solution to remove any insoluble, non-acidic impurities.

-

Re-precipitate the purified product by slowly adding an acid (e.g., acetic acid) until the solution is neutralized.[4]

-

Collect the precipitate by vacuum filtration and wash with water.

Physical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification and quality assessment of this compound.

Summary of Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂S₂ | [3] |

| Molecular Weight | 194.3 g/mol | [3] |

| Appearance | Brown or brownish-orange solid | [1][3] |

| Melting Point | >340 °C (typically 343-345 °C) | [2][5] |

| Solubility | Insoluble in water; sparingly soluble in most organic solvents; soluble in aqueous alkali. | [2][4] |

Spectroscopic Profile

The spectroscopic signature of this compound confirms its dithione structure as the major tautomer in solution.

-

¹H NMR (DMSO-d₆): The spectrum typically shows complex multiplets for the four aromatic protons on the benzene ring. A key diagnostic signal is a broad peak for the S-H proton, which can appear as far downfield as δ 14 ppm, indicating strong hydrogen bonding or exchange consistent with the thione-thiol equilibrium.[2]

-

¹³C NMR (DMSO-d₆): The spectrum displays signals corresponding to the aromatic carbons and, importantly, the C=S carbons of the dithione form.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to N-H stretching (from the dithione tautomer), aromatic C-H stretching, and C=C aromatic ring stretching. A strong band characteristic of the C=S (thione) group is also expected.

-

Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak (M⁺) at m/z = 194, corresponding to the molecular weight of the compound.[3]

Chemical Properties and Reactivity

Metal Chelation and Coordination Chemistry

A defining chemical property of this compound is its function as a powerful bidentate chelating ligand. The two sulfur atoms readily coordinate with a vast range of transition metal ions, including Co(II), Ni(II), Cu(II), Pt(II), Ag(I), Zn(II), and Cd(II), to form stable metal complexes.[1][6][7] This chelating ability is the foundation of its application in creating functional molecular materials and as an analytical reagent.[1][6] The resulting complexes can be monomeric or form polymeric chains with the metal ion and ligand alternating.[6]

Caption: Chelation of a generic metal ion (M²⁺) by this compound.

Electrochemical Behavior

The quinoxaline moiety is redox-active. Studies on metal complexes of this compound, such as [Mo(qdt)₃]²⁻, reveal that both the central metal atom and the quinoxaline ligand can participate in electron transfer processes.[8] In aprotic solutions, the complex can undergo reversible one-electron oxidation and reduction.[8] The addition of acid can significantly alter this behavior, leading to multi-electron, ligand-based redox activity.[8] This property is of high interest for the development of electrocatalysts and materials for electronic devices.

Applications in Research and Development

The unique properties of this compound have established its use in several scientific fields.

-

Synthesis of Molecular Materials: Its primary application is as a ligand for the synthesis of metal complexes that serve as building blocks for conducting and magnetic molecular materials.[1]

-

Analytical Reagent for Metal Ion Detection: The strong chelation and formation of colored complexes make it a useful spectrophotometric reagent for the quantitative determination of metal ions like platinum, cobalt, and nickel.[6]

-

Precursor for Heterocyclic Synthesis: The reactive dithiol functionality can be used to synthesize more complex, fused heterocyclic systems with potential pharmacological interest.[7]

-

Potential for HPLC Derivatization: While specific protocols for this compound are not widely documented, the high reactivity of thiol groups suggests potential for its use as a derivatizing agent to enhance the detection of analytes in HPLC, similar to other thiol reagents.[9]

Conclusion

This compound is a versatile heterocyclic compound whose chemistry is dominated by its stable dithione tautomer and its exceptional capacity as a chelating agent. Its robust and scalable synthesis makes it readily accessible for a variety of applications. For researchers in materials science, the compound offers a reliable platform for constructing novel coordination polymers with tailored electronic and magnetic properties. For analytical chemists, it serves as a sensitive reagent for trace metal analysis. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for leveraging its full potential in advanced scientific and industrial applications.

References

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020-08-28). Royal Society of Chemistry.

- This compound | C8H6N2S2 | CID 2735127.

- Synthesis of this compound - Supplementary M

- Metal Complexes of Quinoxaline Derivatives: Review (Part-I). (2014-09-16).

- Metal complexes of a new ligand derived from this compound and 2,6-bis(bromomethyl)pyridine.

- Electrochemistry of tris(quinoxaline-2,3-dithiolato)molybdate(IV) in acidic solution; multi-electron ligand-based redox activity. Journal of the Chemical Society, Dalton Transactions.

- This compound | 1199-03-7. ChemicalBook.

- 2,3-quinoxalinethiol. (2024-04-09). ChemBK.

- CHARACTERISTIC TAUTOMERISM AND ISOMERIZATION IN THE QUINOXALINE CHEMISTRY.

- An integrated non-alkaline derivatization strategy using 2,2'-dithiodipyridine and HPLC for simultaneous analysis of total and low-molecular-weight free thiols in human serum. PubMed.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound | C8H6N2S2 | CID 2735127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1199-03-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. isca.in [isca.in]

- 7. researchgate.net [researchgate.net]

- 8. Electrochemistry of tris(quinoxaline-2,3-dithiolato)molybdate(IV) in acidic solution; multi-electron ligand-based redox activity - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. An integrated non-alkaline derivatization strategy using 2,2'-dithiodipyridine and HPLC for simultaneous analysis of total and low-molecular-weight free thiols in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 2,3-Quinoxalinedithiol: A Structural and Spectroscopic Analysis for Advanced Applications

An In-Depth Technical Guide

Abstract

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry and materials science, lauded for their diverse biological activities and versatile chemical properties.[1][2][3][4] Among these, 2,3-quinoxalinedithiol stands out as a molecule whose utility is fundamentally governed by a complex tautomeric equilibrium. The precise form it adopts—dithiol, dithione, or a mixed tautomer—dicates its electronic structure, reactivity, and capacity for intermolecular interactions. This guide provides a comprehensive technical analysis of the tautomerism of this compound, synthesizing data from synthetic chemistry, advanced spectroscopic techniques, and structural analysis. We will elucidate the synthetic pathway, dissect the evidence used to characterize the tautomeric forms, explore the factors that influence their equilibrium, and discuss the profound implications for drug development and the design of novel molecular materials.

Introduction: The Significance of Tautomerism in the Quinoxaline Core

The quinoxaline framework, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutics targeting a range of diseases, including cancer, and viral and microbial infections.[5][6][7][8] Its rigid, planar structure and nitrogen-rich core make it an ideal pharmacophore for interacting with biological targets. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, adds a critical layer of complexity and opportunity.[9][10] For this compound, the position of two protons can shift between the sulfur and nitrogen atoms, leading to vastly different isomers (Figure 1).

-

1,4-dihydroquinoxaline-2,3-dithione (Dithione Form): Possesses two exocyclic carbon-sulfur double bonds (C=S) and two secondary amine (N-H) groups. The pyrazine ring is non-aromatic.

-

3-mercapto-1,4-dihydroquinoxalin-2(1H)-thione (Thiol-Thione Form): A mixed tautomer with one thiol (S-H) and one thione (C=S) group.

-

Quinoxaline-2,3-dithiol (Dithiol Form): Features two thiol (S-H) groups. Crucially, in this form, the pyrazine ring is fully aromatic, which confers significant thermodynamic stability.

Understanding which tautomer predominates under specific conditions (e.g., in solution, in the solid state, or at physiological pH) is paramount for predicting its behavior. This knowledge directly impacts drug design, where hydrogen bonding capacity and molecular shape determine receptor affinity, and in materials science, where the molecule's ability to act as a ligand is dependent on the availability of the acidic thiol protons.[11]

Figure 1: Tautomeric equilibrium of this compound.

Synthesis: A Validated Multi-Step Protocol

The preparation of this compound is a robust, multi-step synthesis that leverages common and reliable organic transformations.[11] The causality behind this specific sequence is the conversion of a stable precursor into a highly reactive intermediate, which is then trapped by the sulfur nucleophile. Each step is designed for high yield and purity, culminating in a product that can be purified via an acid-base workup—a key feature stemming from the acidic nature of the final dithiol product.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures.[11][12]

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione

-

In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in 44 mL of 4 N HCl (aq).

-

Heat the mixture to reflux for 15 minutes. A precipitate will form.

-

Cool the mixture, filter the precipitate under vacuum, and wash thoroughly with cold water.

-

Dry the product under vacuum.

-

Causality: This is a condensation reaction forming a stable amide-like structure. The acidic medium protonates the diamine, facilitating the reaction with the dicarboxylic acid.[11]

-

Step 2: Synthesis of 2,3-Dichloroquinoxaline

-

In a fume hood, quickly grind 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) with phosphorus pentachloride (PCl₅) (12.7 g, 60.9 mmol) using a mortar and pestle.

-

Transfer the mixture to a 250 mL round-bottom flask fitted with a condenser and a CaCl₂ drying tube.

-

Heat the mixture in an oil bath to 160 °C for 2 hours. The reactants will melt and react.

-

Cool the mixture to room temperature and carefully pour it over ~200 g of crushed ice to quench the excess PCl₅.

-

Filter the resulting solid precipitate under vacuum, wash with water, and dry.

-

Causality: PCl₅ is a powerful chlorinating agent that converts the amide-like functional groups into reactive chloro-substituents, creating the key intermediate for the next step.[11]

-

Step 3: Synthesis of this compound

-

In a 500 mL round-bottom flask, dissolve 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in 125 mL of ethanol. Reflux for 2 hours.

-

Cool the flask in an ice bath and slowly add 250 mL of 1.6 M NaOH (aq) dropwise.

-

Reflux the now basic mixture for an additional hour.

-

Gravity filter the hot solution to remove any insoluble impurities.

-

To the filtrate, slowly add glacial acetic acid until the pH is neutral. A brownish-orange precipitate will form.

-

Cool the solution, filter the product under vacuum, and wash with water.

-

Causality: Thiourea acts as a sulfur nucleophile, displacing the chlorine atoms. The subsequent addition of NaOH hydrolyzes the intermediate to form the sodium salt of this compound (the dithiolate).[11] This step is crucial for purification; the dithiolate is soluble in the aqueous base. Neutralization with acetic acid then protonates the dithiolate, causing the desired, much less soluble, this compound to precipitate out, enabling its isolation.[11]

-

Sources

- 1. ijiset.com [ijiset.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. books.rsc.org [books.rsc.org]

- 12. rsc.org [rsc.org]

Spectroscopic data (NMR, IR, UV-Vis) for 2,3-Quinoxalinedithiol

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Quinoxalinedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, a heterocyclic compound of significant interest in coordination chemistry and materials science. As a potent bidentate ligand, its thorough characterization is paramount for the rational design of novel metal complexes and functional materials. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, offering insights grounded in established principles and experimental evidence. We delve into the critical aspect of thione-thiol tautomerism, which governs the molecule's structure and spectroscopic signature, and provide detailed experimental protocols to ensure reproducible results.

Introduction: The Chemical Versatility of this compound

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] Among them, this compound (also known as 2,3-dimercaptoquinoxaline) stands out for its role as a ligand in creating transition metal complexes, which are fundamental building blocks for developing conductive and magnetic molecular materials.[3] The ability of its ortho-dithiol functionality to chelate metals makes it a valuable synthon.[3] However, to effectively utilize this molecule, a precise understanding of its structural and electronic properties is essential. Spectroscopic techniques provide the necessary tools for this deep characterization.

A pivotal characteristic of this compound is its existence in a tautomeric equilibrium with its 1,4-dihydroquinoxaline-2,3-dithione form.[4] This equilibrium between the dithiol and dithione forms is sensitive to the solvent, temperature, and pH, and profoundly influences the interpretation of its spectroscopic data.

The Thione-Thiol Tautomerism

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[5] In the case of this compound, a proton can move between the sulfur and nitrogen atoms, leading to two distinct tautomeric forms: the dithiol and the dithione.

-

This compound (Thiol Form): Features two S-H (thiol) groups attached to the quinoxaline core.

-

1,4-Dihydroquinoxaline-2,3-dithione (Thione Form): Features two C=S (thione) groups and two N-H groups within the pyrazine ring.[4]

Understanding this equilibrium is the first step in analyzing the compound's spectra, as the observed data is often a representation of the predominant tautomer or a mixture of both under the given experimental conditions.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Spectroscopic Sample Preparation

The reliable synthesis of this compound is a prerequisite for its study. A common and effective route involves the nucleophilic substitution of 2,3-dichloroquinoxaline with thiourea.[3]

Experimental Protocol: Synthesis of this compound[3][6]

-

Reaction Setup: In a 500 mL round-bottom flask, combine 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in ethanol (125 mL).

-

Initial Reflux: Heat the mixture to reflux using a water bath for 2 hours. The sulfur atom of thiourea acts as a nucleophile, displacing the chlorine atoms.[3]

-

Basification and Hydrolysis: Remove the heat source and cool the flask in an ice bath. Carefully add a 1.6 M aqueous solution of NaOH (250 mL) dropwise. This step is crucial for hydrolyzing the intermediate to form the water-soluble dithiolate salt.[6]

-

Second Reflux: Reflux the now basic mixture for an additional hour to ensure complete reaction.

-

Filtration: Gravity filter the hot solution using a pleated paper filter to remove any insoluble impurities.

-

Acidification and Precipitation: Slowly add glacial acetic acid to the filtrate until a neutral pH is achieved. The protonation of the dithiolate salt renders the this compound insoluble in the aqueous solution, causing it to precipitate.[6]

-

Isolation and Purification: Cool the mixture, collect the brownish-orange precipitate by vacuum filtration, and wash it thoroughly with water to remove residual salts.

-

Drying: Dry the final product under vacuum. The expected yield is typically high, around 80-85%.[6]

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its structure and tautomeric form in solution.

Causality in Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently used because it is a polar aprotic solvent capable of dissolving the compound and facilitating the observation of exchangeable protons (S-H or N-H) which might otherwise be broadened or absent in other solvents.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment of protons. In DMSO-d₆, the spectrum of this compound is expected to show two main sets of signals.

-

Aromatic Protons: The four protons on the benzene ring of the quinoxaline core will appear as a complex multiplet, typically in the aromatic region (δ 7.0-8.0 ppm).

-

Exchangeable Proton (S-H or N-H): A key diagnostic signal is a broad absorption in the downfield region. For this compound, this peak is observed at approximately δ 14 ppm and is attributed to the S-H proton, suggesting the dithiol tautomer is significant in DMSO solution.[6] The significant deshielding is due to the acidic nature of the thiol proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic-H | ~7.0 - 7.8 | Multiplet | [6] |

| S-H / N-H | ~14 | Broad Singlet | [6] |

| Typical values in DMSO-d₆. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The low natural abundance of the ¹³C isotope means that C-C coupling is not observed, resulting in a spectrum of singlet peaks for each unique carbon atom (in a proton-decoupled experiment).[7]

-

Aromatic Carbons: The carbons of the benzene ring will resonate in the typical aromatic region of δ 110-140 ppm.

-

Heterocyclic Carbons: The carbons of the pyrazine ring, particularly those bonded to sulfur (C2 and C3), are of special interest. Their chemical shift provides strong evidence for the predominant tautomer. A C-S bond would be expected in one region, while a C=S bond would be significantly further downfield (typically >190 ppm). The reported spectra are consistent with the dithiol form in DMSO-d₆.[6]

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Reference |

| Aromatic C-H | 115 - 130 | [7][8] |

| Aromatic Quaternary C | 130 - 145 | [7][8] |

| C2 / C3 (C-S) | ~155 - 165 | [6][8] |

| Typical values in DMSO-d₆. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, making it particularly useful for distinguishing between the thiol and thione tautomers of this compound.

IR Spectrum Analysis

The key to interpreting the IR spectrum lies in identifying characteristic absorption bands.

-

Thiol (S-H) Stretch: A weak absorption band in the region of 2550-2600 cm⁻¹ would be definitive proof of the thiol tautomer. This peak is often weak and can be easily missed.

-

Amine (N-H) Stretch: A moderate to strong, broad band in the 3100-3500 cm⁻¹ region would indicate the presence of the dithione tautomer.

-

Thione (C=S) Stretch: A strong absorption band between 1050-1250 cm⁻¹ would be characteristic of the thione group.

-

Aromatic C-H and C=C Stretches: Expect sharp peaks above 3000 cm⁻¹ for aromatic C-H stretching and several bands in the 1450-1600 cm⁻¹ region for aromatic C=C ring stretching.

The presence or absence of strong S-H versus N-H and C=S bands provides a clear picture of the dominant tautomeric form in the solid state (if using a KBr pellet) or as a thin film.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer Indicated |

| Aromatic C-H Stretch | > 3000 | Both |

| N-H Stretch | 3100 - 3500 | Thione |

| S-H Stretch | 2550 - 2600 | Thiol |

| Aromatic C=C Stretch | 1450 - 1600 | Both |

| C=S Stretch | 1050 - 1250 | Thione |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline core is a conjugated system, giving rise to characteristic absorptions in the UV and sometimes visible regions.

UV-Vis Spectrum Analysis

The UV-Vis spectrum of quinoxaline derivatives is typically characterized by π→π* transitions.[9]

-

π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated aromatic systems like quinoxaline, multiple bands are expected, usually below 400 nm.

-

n→π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from nitrogen or sulfur) to a π* antibonding orbital. These bands typically appear at longer wavelengths than the π→π* transitions.

The exact position (λmax) and intensity of these absorptions are sensitive to the solvent and the substitution pattern on the quinoxaline ring. The dithiol/dithione functional groups will significantly influence the electronic structure and thus the UV-Vis spectrum. The thione form, with its C=S chromophore, would be expected to have absorptions at longer wavelengths compared to the thiol form.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted task that requires the synergistic use of NMR, IR, and UV-Vis techniques. The central challenge and point of interest is the thione-thiol tautomerism, which defines the molecule's structure and reactivity. The data presented in this guide, particularly from NMR spectroscopy in DMSO-d₆, points towards a significant presence of the dithiol tautomer in solution. This comprehensive understanding is vital for professionals in drug development and materials science who rely on this versatile building block for creating novel and functional molecules.

References

[10] The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [3] Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 6.1. Synthesis of this compound. Retrieved from [6] The Royal Society of Chemistry. (n.d.). Synthesis of this compound. Retrieved from [11] PubChem, National Institutes of Health. (n.d.). This compound. Retrieved from [Link] [4] ResearchGate. (n.d.). Table 1. 1H NMR Spectroscopic Data for Compounds 20− 22 (300 MHz) and.... Retrieved from [Link] [12] PubMed. (2011, November 7). Synthesis and characterization of diiron dithiolate complexes containing a quinoxaline bridge. Retrieved from [Link] [13] RSC Publishing. (n.d.). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Retrieved from [Link] [14] The Royal Society of Chemistry. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Retrieved from [Link] [8] SciSpace. (1959, November 30). Spectrophotometric Determination of Palladium with Quinoxaline-2,3-dithiol. Retrieved from [Link] [9] ResearchGate. (2011, January). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved from [Link] [15] Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link] [16] Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link] [1] Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link] [17] RSC Publishing. (n.d.). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Retrieved from [Link] [2] Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link] [18] PMC, National Institutes of Health. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link] [19] Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link] [20] Chemistry LibreTexts. (2020, May 22). 18.6: Keto-Enol Tautomerism. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. This compound | C8H6N2S2 | CID 2735127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and characterization of diiron dithiolate complexes containing a quinoxaline bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. scispace.com [scispace.com]

- 17. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. researchgate.net [researchgate.net]

The Quinoxaline Core: A Journey from Serendipitous Discovery to Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Heterocycle

The story of quinoxaline is a testament to the blend of serendipity, systematic investigation, and relentless innovation that characterizes the field of organic and medicinal chemistry. From its first synthesis in the late 19th century to its current position as a privileged scaffold in modern drug discovery, the journey of this deceptively simple bicyclic heterocycle is a compelling narrative of scientific progress. This guide aims to provide a comprehensive technical overview of the discovery, history, and evolving applications of quinoxaline compounds, offering insights for both seasoned researchers and newcomers to the field. We will delve into the foundational synthetic methodologies, trace the evolution of their applications from early dyes to life-saving pharmaceuticals, and provide practical protocols and visual aids to illuminate the key concepts.

I. The Genesis of a Scaffold: Discovery and Early Synthesis

The first documented synthesis of a quinoxaline derivative is credited to Wilhelm Körner and his contemporaries in 1884. Their pioneering work involved the condensation of an aromatic ortho-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound. This fundamental reaction, elegant in its simplicity and efficiency, laid the groundwork for what would become the most common and versatile method for constructing the quinoxaline core.

The classical synthesis, often referred to as the Hinsberg-Körner reaction, is a cyclocondensation reaction between an o-phenylenediamine and an α-dicarbonyl compound, such as glyoxal or a substituted derivative. The reaction proceeds readily, often under mild conditions, to afford the corresponding quinoxaline.

Experimental Protocol: Classical Quinoxaline Synthesis (Hinsberg-Körner Reaction)

Objective: To synthesize 2,3-dimethylquinoxaline from o-phenylenediamine and biacetyl.

Materials:

-

o-Phenylenediamine

-

Biacetyl (2,3-butanedione)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Recrystallization apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of o-phenylenediamine in 20 mL of ethanol.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.

-

To this stirring solution, add a stoichiometric equivalent of biacetyl dropwise at room temperature.

-

After the addition is complete, attach a condenser and heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,3-dimethylquinoxaline.

-

Dry the purified crystals and determine the yield and melting point.

Causality of Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and is relatively inert under the reaction conditions.

-